

Organoleptic properties of 2-methoxy-3-sec-butylpyrazine

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Compound of Interest

Compound Name: 2-Sec-butylpyrazine

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An In-depth Technical Guide to the Organoleptic Properties of 2-Methoxy-3-sec-butylpyrazine

Authored by a Senior Application Scientist

Abstract

2-Methoxy-3-sec-butylpyrazine (CAS No. 24168-70-5) is a heterocyclic, nitrogen-containing organic compound that stands as one of the most potent aroma molecules known. Its exceptionally low odor detection threshold and distinctive sensory profile make it a molecule of significant interest across the food, beverage, and fragrance industries. This technical guide provides an in-depth exploration of its organoleptic properties, underpinned by a review of its chemical characteristics, natural occurrence, synthesis, and the analytical methodologies required for its precise characterization and quantification. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the practical application and analysis of this impactful aroma chemical.

Introduction: The Significance of a Potent Pyrazine

Alkyl-alkoxypyrazines are a class of compounds renowned for their intense aromas, and among them, 2-methoxy-3-sec-butylpyrazine is particularly notable. Its aroma is a powerful signifier in a wide array of natural products, most famously contributing the characteristic "green" note to bell peppers and certain wines like Sauvignon Blanc.[1][2] The primary purpose of this guide is to deconstruct the sensory and chemical attributes of this compound. We will

move beyond a simple recitation of facts to explore the causality behind its potent aroma, the rationale for specific analytical approaches, and the logic of its application in sensory science. This document serves as a comprehensive technical resource, grounded in authoritative references and practical expertise.

The Sensory Universe of 2-Methoxy-3-sec-butylpyrazine

The organoleptic profile of a compound is the cornerstone of its identity in sensory science. For 2-methoxy-3-sec-butylpyrazine, this profile is both potent and complex, characterized by a dominant green and earthy aromatic signature.

Aroma and Flavor Profile

When evaluated by trained sensory panelists, 2-methoxy-3-sec-butylpyrazine elicits a consistent and well-defined set of descriptors. The aroma is overwhelmingly green, often specified with nuances of green bell pepper, peas, and the intensely green, resinous scent of galbanum oil.[2][3][4][5] This primary green character is frequently accompanied by earthy, musty, and vegetative secondary notes, with some descriptions including nutty, peppery, and potato-like facets.[3]

The flavor profile, evaluated at parts-per-million (ppm) levels, mirrors the aroma. The taste is described as musty, vegetative, and earthy, with notes of potato and galbanum.[3] Its stability in most media ensures a consistent sensory contribution to a wide range of product matrixes.[3]

Table 1: Summary of Organoleptic Descriptors

Concentration/Medium	Aroma Descriptors	Flavor (Taste) Descriptors	Reference(s)
0.10% in dipropylene glycol	Musty, green pea, galbanum, bell pepper	Not Applicable	[3]
1.00% (unspecified medium)	Musty, green, vegetative, nutty, peppery, potato-like	Not Applicable	[3]
1.00 ppm (unspecified medium)	Not Applicable	Musty, vegetative, potato, galbanum, fishy, earthy	[3]
General Descriptions	Earthy, green pea, galbanum, bell pepper, spicy, vegetable	Strong green note, galbanum, potato	[2][3][4]

An Exceptionally Low Odor Threshold

The most remarkable characteristic of 2-methoxy-3-sec-butylypyrazine is its extraordinarily low odor detection threshold. The threshold in water has been reported as 1 part per 10^{12} parts of water.^[6] This is equivalent to 1 nanogram per liter (ng/L) or 1 part per trillion (ppt). This extreme potency means that even trace amounts, far below the detection limits of many analytical instruments, can have a profound impact on the overall aroma of a product. It is this property that classifies it as a high-impact aroma chemical and necessitates highly sensitive analytical protocols for its detection and quantification.^[7] Alkoxyypyrazines as a class exhibit the lowest odor thresholds among pyrazine derivatives.^[6]

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its effective handling, synthesis, and analysis.

Table 2: Key Physicochemical Properties

Property	Value	Reference(s)
CAS Number	24168-70-5	[8]
Molecular Formula	C ₉ H ₁₄ N ₂ O	[8]
Molecular Weight	166.22 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[2][9]
Boiling Point	~190-195 °C at 760 mmHg	[9]
Synonyms	2-sec-Butyl-3-methoxypyrazine, 2-methoxy-3-(1-methylpropyl)pyrazine	[8]

Natural Occurrence and Synthesis

Presence in Nature

2-Methoxy-3-sec-butylpyrazine is a volatile component found in a variety of vegetables and other natural products. Its presence has been reported in asparagus, carrots, celery, cucumbers, peas, bell peppers, parsnip root, and ginger.[2][3] It has also been identified in certain cheeses and wines, where it significantly influences the flavor profile.[1][2] In some insects, such as the ladybug *Harmonia axyridis*, methoxypyrazines serve as a defensive chemical (semiochemical) to deter predators.[3]

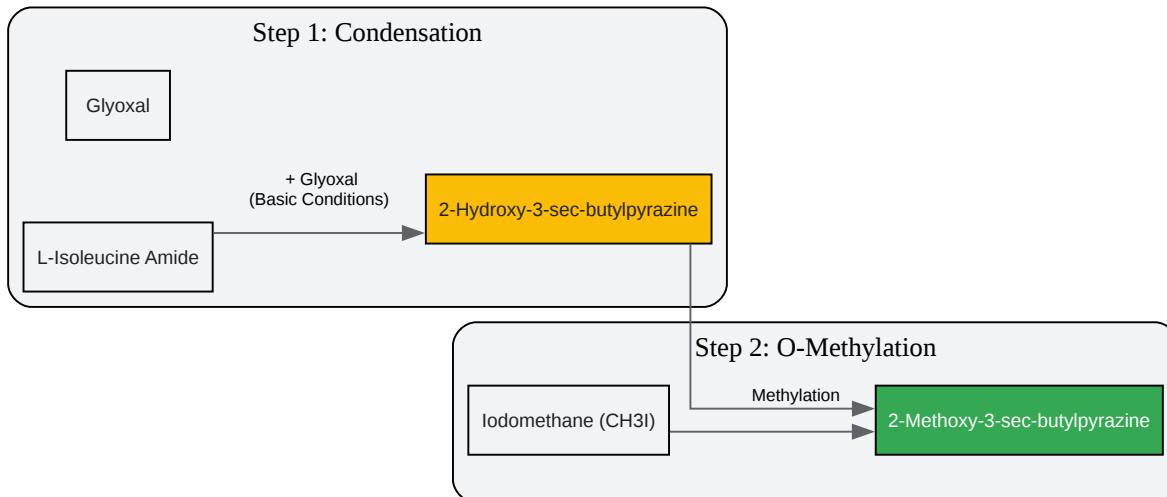
Chemical Synthesis Pathway

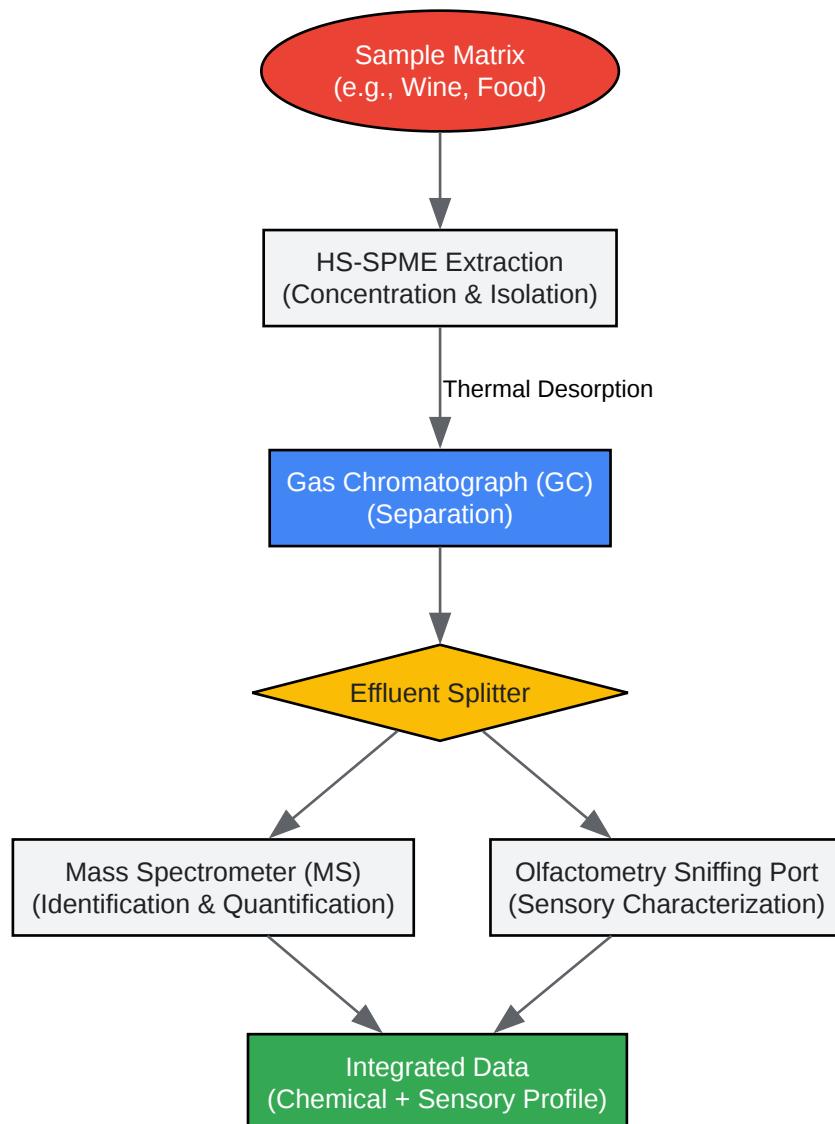
The laboratory synthesis of 2-methoxy-3-sec-butylpyrazine is a well-established process that provides a reliable source of high-purity material for use as an analytical standard or for commercial applications. A common and effective method involves a two-step process starting from L-isoleucine amide.[7]

Step 1: Condensation: L-isoleucine amide is condensed with glyoxal under basic conditions to form the intermediate 2-hydroxy-3-sec-butylpyrazine. The choice of L-isoleucine amide is causal; its side chain provides the sec-butyl group required for the final product.

Step 2: O-Methylation: The hydroxyl group of the intermediate pyrazine is then methylated to yield the final methoxy product. This is typically achieved using a methylating agent like

iodomethane.[\[7\]](#)





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